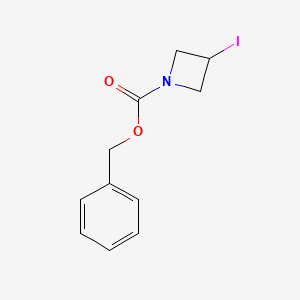

Benzyl 3-iodoazetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-iodoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXKRIUJMHHPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585721 | |

| Record name | Benzyl 3-iodoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939759-26-9 | |

| Record name | Benzyl 3-iodoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 3-iodoazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl 3-iodoazetidine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. The document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of the iodo group on the azetidine ring allows for a variety of chemical transformations, particularly cross-coupling reactions, making it a valuable precursor for the synthesis of complex bioactive molecules.[1] This guide outlines a common and effective method for its preparation starting from benzyl 3-hydroxyazetidine-1-carboxylate.

Synthesis of this compound

The synthesis of this compound is typically achieved through the iodination of its corresponding 3-hydroxy precursor, benzyl 3-hydroxyazetidine-1-carboxylate. The Appel reaction, utilizing triphenylphosphine and iodine, is a widely employed method for this transformation.

Reaction Pathway

The overall synthetic transformation is depicted in the following diagram:

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol details the step-by-step procedure for the synthesis of this compound.

Materials and Equipment:

-

Benzyl 3-hydroxyazetidine-1-carboxylate

-

Imidazole

-

Triphenylphosphine (PPh3)

-

Iodine (I2)

-

Dichloromethane (CH2Cl2), anhydrous

-

Diethyl ether

-

Silica gel

-

Schlenk tube

-

Magnetic stirrer

-

Standard laboratory glassware

-

Flash chromatography system

Procedure:

-

To a Schlenk tube equipped with a stir bar, add imidazole (1.4 eq) and triphenylphosphine (1.4 eq).

-

Evacuate the tube and backfill with argon (repeat this cycle three times).

-

Add anhydrous dichloromethane (CH2Cl2) to dissolve the solids.

-

Cool the resulting solution to 0 °C using an ice bath.

-

Add iodine (1.4 eq) portion-wise to the cooled solution.

-

In a separate flask, dissolve benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous CH2Cl2.

-

Add the solution of benzyl 3-hydroxyazetidine-1-carboxylate dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Upon completion, add diethyl ether to the reaction mixture.

-

Pass the mixture through a short plug of silica gel, washing with diethyl ether to remove the precipitated solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash chromatography to obtain the desired product, this compound.[1]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis.

| Reactant/Reagent | Molar Equivalent |

| Benzyl 3-hydroxyazetidine-1-carboxylate | 1.0 |

| Imidazole | 1.4 |

| Triphenylphosphine | 1.4 |

| Iodine | 1.4 |

| Reaction Parameter | Value |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Overnight |

While a specific yield for this reaction is not explicitly reported in the available literature, a similar iodination of the N-Boc analogue, 1-Boc-3-hydroxyazetidine, proceeds with a reported yield of 99%.[2]

Synthesis of the Precursor: Benzyl 3-hydroxyazetidine-1-carboxylate

The starting material, benzyl 3-hydroxyazetidine-1-carboxylate, can be prepared from 3-hydroxyazetidine hydrochloride and benzyl chloroformate.

Reaction Pathway

Caption: Synthesis of the precursor material.

Experimental Protocol

Materials and Equipment:

-

3-Hydroxyazetidine hydrochloride

-

Potassium carbonate (K2CO3)

-

Benzyl chloroformate

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Sodium sulfate (Na2SO4)

-

Standard laboratory glassware

Procedure:

-

In a reaction vessel, dissolve 3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of water and THF.

-

Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to 0-5 °C and slowly add benzyl chloroformate (1.05 eq) dropwise over 30 minutes.

-

Continue stirring at 0-5 °C and then allow the reaction to proceed overnight at room temperature.

-

Remove the THF under reduced pressure.

-

Extract the remaining aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with water, dry over sodium sulfate, and concentrate to give the crude product.

-

Purify the residue by silica gel column chromatography to afford pure benzyl 3-hydroxyazetidine-1-carboxylate.

Quantitative Data

| Reactant/Reagent | Molar Equivalent |

| 3-Hydroxyazetidine hydrochloride | 1.0 |

| Potassium carbonate | 2.0 |

| Benzyl chloroformate | 1.05 |

| Reaction Parameter | Value |

| Solvent | THF/Water |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Overnight |

| Yield | 100% (reported) |

Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental workflow for the synthesis of the target compound.

Caption: High-level experimental workflow.

This guide provides researchers with the necessary information to successfully synthesize this compound. The detailed protocols and quantitative data serve as a valuable resource for laboratory work in the field of synthetic and medicinal chemistry.

References

Benzyl 3-Iodoazetidine-1-carboxylate: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-iodoazetidine-1-carboxylate is a key synthetic intermediate in medicinal chemistry, valued for its role in introducing the azetidine motif into drug candidates. The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important structural component in the design of novel therapeutics due to its ability to impart unique conformational constraints and improve physicochemical properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in drug discovery.

Chemical and Physical Properties

While many of the physical properties of this compound are predicted, they provide valuable guidance for its handling and use in synthesis. The available data is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂INO₂ | [1][2] |

| Molecular Weight | 317.12 g/mol | [1][2] |

| CAS Number | 939759-26-9 | [1] |

| Appearance | Not specified (likely an oil or solid) | |

| Boiling Point (Predicted) | 377.5 ± 42.0 °C at 760 mmHg | [1][3] |

| Density (Predicted) | 1.72 ± 0.1 g/cm³ | [1][3] |

| Flash Point (Predicted) | 182.1 °C | [1][3] |

| Refractive Index (Predicted) | 1.642 | [1] |

| Storage Conditions | 2-8°C, sealed, dry | [1][2] |

| Solubility | Soluble in common organic solvents like dichloromethane and ether. | [1] |

Synthesis

This compound is typically synthesized from its precursor, benzyl 3-hydroxyazetidine-1-carboxylate, through an iodination reaction.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Benzyl 3-hydroxyazetidine-1-carboxylate

-

Imidazole

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Silica gel

-

Argon gas

Procedure:

-

To a Schlenk tube equipped with a stir bar, add imidazole (1.4 equivalents) and triphenylphosphine (1.4 equivalents).

-

Evacuate the tube and backfill with argon three times to ensure an inert atmosphere.

-

Add anhydrous dichloromethane to dissolve the reagents.

-

Cool the resulting solution to 0 °C in an ice bath.

-

Add iodine (1.4 equivalents) portion-wise to the cooled solution.

-

In a separate flask, dissolve benzyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in dichloromethane.

-

Add the solution of benzyl 3-hydroxyazetidine-1-carboxylate dropwise to the reaction mixture at 0 °C. The solution will turn brown with the formation of a yellow solid.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Upon completion, add diethyl ether to the mixture.

-

Pass the mixture through a pad of silica gel, washing with diethyl ether to remove solid byproducts.

-

Concentrate the resulting solution under reduced pressure.

-

Purify the residue by flash chromatography to yield the desired product, this compound.

Reactivity and Applications in Drug Discovery

The key chemical property of this compound that makes it a valuable tool in drug discovery is the reactivity of the carbon-iodine bond. The iodine atom serves as a good leaving group, enabling nucleophilic substitution and, more importantly, participation in transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction allows for the attachment of a wide variety of aryl and heteroaryl groups at the 3-position of the azetidine ring. This is crucial for structure-activity relationship (SAR) studies, where systematic modification of a drug candidate's structure is performed to optimize its biological activity.[2][4]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling of this compound

The following is a generalized protocol adapted from procedures for similar iodo-heterocycles and can be optimized for specific substrates.[4][5]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or boronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

-

Solvent system (e.g., dioxane/water, toluene/ethanol/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, combine this compound (1.0 equivalent), the boronic acid or boronate ester (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Add the solvent system.

-

Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl or 3-heteroaryl azetidine derivative.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Benzyl 3-Iodoazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of benzyl 3-iodoazetidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document details the spectroscopic and analytical methodologies employed to confirm the chemical structure of this compound, offering valuable insights for researchers engaged in medicinal chemistry and drug development.

Chemical Identity and Physical Properties

This compound is a heterocyclic organic compound with the chemical formula C₁₁H₁₂INO₂ and a molecular weight of 317.12 g/mol .[1][2] Its structure features a four-membered azetidine ring substituted with an iodine atom at the 3-position and protected at the nitrogen atom with a benzyloxycarbonyl (Cbz) group. The presence of the iodine atom makes it a versatile building block for further functionalization through various cross-coupling reactions, enhancing its utility in the synthesis of complex bioactive molecules.

A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 939759-26-9 | [1][2] |

| Molecular Formula | C₁₁H₁₂INO₂ | [1][2] |

| Molecular Weight | 317.12 g/mol | [1][2] |

| Boiling Point (Predicted) | 377.5 ± 42.0 °C | [2] |

| Density (Predicted) | 1.72 ± 0.1 g/cm³ | [2] |

| Flash Point (Predicted) | 182.1 °C | [2] |

| Storage | 2-8°C, sealed, dry |

Synthesis of this compound

The primary synthetic route to this compound involves the iodination of its precursor, benzyl 3-hydroxyazetidine-1-carboxylate. This transformation is a crucial step in creating a versatile intermediate for further chemical modifications.

Detailed Experimental Protocol for Synthesis

The synthesis is typically carried out by reacting benzyl 3-hydroxyazetidine-1-carboxylate with a source of iodine, often in the presence of triphenylphosphine and imidazole in a suitable organic solvent like dichloromethane.[2]

Materials:

-

Benzyl 3-hydroxyazetidine-1-carboxylate

-

Iodine (I₂)

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (Schlenk flask, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add imidazole and triphenylphosphine.

-

Add anhydrous dichloromethane and stir until all solids are dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

Add iodine portion-wise to the cooled solution.

-

In a separate flask, dissolve benzyl 3-hydroxyazetidine-1-carboxylate in anhydrous dichloromethane.

-

Add the solution of the hydroxyazetidine derivative dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Upon completion, the reaction is typically quenched, and the crude product is purified by flash chromatography on silica gel to yield pure this compound.[2]

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

-

Aromatic Protons: A multiplet in the range of δ 7.30-7.40 ppm is characteristic of the five protons on the phenyl ring of the benzyl group.

-

Benzylic Protons: A singlet around δ 5.15 ppm corresponds to the two protons of the -CH₂- group attached to the ester oxygen.

-

Azetidine Ring Protons: The protons on the four-membered azetidine ring will exhibit complex splitting patterns due to their rigid nature and coupling with each other. The proton attached to the carbon bearing the iodine atom (the methine proton) is expected to appear as a multiplet. The methylene protons on the azetidine ring will also appear as multiplets.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 155-165 ppm, is indicative of the carbamate carbonyl carbon.

-

Aromatic Carbons: Several signals in the range of δ 127-136 ppm correspond to the carbons of the phenyl ring.

-

Benzylic Carbon: The carbon of the -CH₂- group of the benzyl ester will appear around δ 67 ppm.

-

Azetidine Ring Carbons: The carbons of the azetidine ring will resonate in the aliphatic region. The carbon atom bonded to the iodine (C-I) will be significantly shifted to a higher field (lower ppm value) compared to a C-H or C-O bond, typically appearing in the range of δ 5-15 ppm. The other two carbons of the azetidine ring will appear at higher chemical shifts.

A summary of predicted and observed (from similar structures) NMR data is presented in Table 2.

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Phenyl (C₆H₅) | 7.30 - 7.40 (m, 5H) | 127 - 136 |

| Benzylic CH₂ | ~5.15 (s, 2H) | ~67 |

| Carbamate C=O | - | 155 - 165 |

| Azetidine CH-I | Multiplet | 5 - 15 |

| Azetidine CH₂ | Multiplets | ~50-60 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. For this compound, the molecular ion peak ([M]⁺) would be expected at m/z = 317. Key fragmentation patterns would include the loss of the benzyl group, the iodine atom, and cleavage of the azetidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

C=O Stretch (Carbamate): A strong absorption band in the region of 1690-1710 cm⁻¹ is characteristic of the carbonyl group of the carbamate.

-

C-N Stretch: An absorption band in the range of 1200-1350 cm⁻¹ corresponds to the C-N bond of the azetidine ring.

-

C-O Stretch (Ester): Bands in the region of 1000-1300 cm⁻¹ are indicative of the C-O stretching vibrations of the ester group.

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are typical for the C-H bonds of the aromatic ring.

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the azetidine and benzylic methylene groups.

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to TMS.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Infrared Spectroscopy Protocol

-

Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. For a liquid or dissolved solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or salt plate is recorded and automatically subtracted from the sample spectrum.

-

Spectral Interpretation: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Conclusion

The structure of this compound is unequivocally confirmed through a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and fragmentation patterns, and IR spectroscopy identifies the key functional groups. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the synthesis and characterization of this and related pharmaceutical intermediates. The versatility of this molecule, particularly the reactive iodine substituent, makes it a cornerstone for the development of novel therapeutics.

References

An In-Depth Technical Guide to Benzyl 3-Iodoazetidine-1-carboxylate (CAS: 939759-26-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyl 3-iodoazetidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines its chemical properties, synthesis, and significant applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a versatile organic compound valued for its unique structural features. The presence of a strained azetidine ring, a benzyl carbamate protecting group, and a reactive iodine atom makes it a valuable intermediate in the synthesis of complex molecules.[1][2]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source |

| CAS Number | 939759-26-9 | [3] |

| Molecular Formula | C₁₁H₁₂INO₂ | [3] |

| Molecular Weight | 317.12 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | - |

| Boiling Point | 377.5 ± 42.0 °C (predicted) | [4] |

| Density | 1.72 ± 0.1 g/cm³ (predicted) | [4] |

| Storage | 2-8°C, protect from light | [2] |

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

Note: The following spectral data are predicted based on the analysis of structurally analogous compounds. Experimental verification is recommended.

| ¹H NMR (CDCl₃, 400 MHz) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.35 | m | Ar-H | |

| ~5.15 | s | O-CH₂-Ph | |

| ~4.40 | m | CH-I | |

| ~4.20 | m | N-CH₂ | |

| ~3.80 | m | N-CH₂ |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C=O | |

| ~136.0 | Ar-C (quaternary) | |

| ~128.5, ~128.0, ~127.8 | Ar-CH | |

| ~67.0 | O-CH₂-Ph | |

| ~55.0 | N-CH₂ | |

| ~25.0 | CH-I |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor.

Synthesis Pathway

The general synthetic route involves the protection of 3-hydroxyazetidine followed by iodination of the hydroxyl group.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Iodination of Benzyl 3-hydroxyazetidine-1-carboxylate

This protocol is a representative procedure adapted from general methods for the iodination of alcohols.

Materials:

-

Benzyl 3-hydroxyazetidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq.) and imidazole (1.5 eq.). Dissolve the solids in anhydrous dichloromethane.

-

Addition of Iodine: Cool the solution to 0°C in an ice bath. Add iodine (1.5 eq.) portion-wise, allowing the color to dissipate between additions.

-

Addition of Starting Material: In a separate flask, dissolve benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Drug Discovery and Development

The unique structural characteristics of this compound make it a valuable building block in medicinal chemistry, particularly in the synthesis of PROTACs.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[4][5][6]

The azetidine moiety in this compound provides a rigid and defined scaffold for the linker, which can be crucial for establishing a productive ternary complex between the target protein and the E3 ligase.[6] The iodine atom serves as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the attachment of either the target protein ligand or the E3 ligase ligand.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound as a linker typically involves a multi-step process.

Caption: General workflow for PROTAC synthesis using the azetidine linker.

Mechanism of PROTAC Action

The azetidine-containing linker plays a crucial role in orienting the two ligands to facilitate the formation of a stable ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.

Caption: Mechanism of action for a PROTAC utilizing an azetidine linker.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery and development. Its unique structural features, including the rigid azetidine core and the reactive iodine handle, make it particularly well-suited for the synthesis of PROTACs. The ability to precisely control the linker length and geometry through the use of such building blocks is a key factor in the design of potent and selective protein degraders. This technical guide provides researchers with the fundamental knowledge required to effectively utilize this compound in their synthetic and medicinal chemistry programs.

References

The Synthesis of Benzyl 3-iodoazetidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of benzyl 3-iodoazetidine-1-carboxylate, a key intermediate in pharmaceutical development. This document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data associated with its preparation, catering to the needs of researchers and professionals in drug development and medicinal chemistry.

Core Synthesis Route: From Hydroxy to Iodo functionality

The primary and most direct synthetic route to this compound involves the iodination of its precursor, benzyl 3-hydroxyazetidine-1-carboxylate.[1] This reaction typically employs a phosphine-mediated halogenation, a common and effective method for converting alcohols to alkyl iodides.

Starting Materials and Reagents

The synthesis fundamentally relies on the availability of the key starting material and specific reagents outlined in the table below.

| Compound | Role | Molecular Formula | Molar Mass ( g/mol ) |

| Benzyl 3-hydroxyazetidine-1-carboxylate | Starting Material | C₁₁H₁₃NO₃ | 207.23 |

| Imidazole | Reagent | C₃H₄N₂ | 68.08 |

| Triphenylphosphine (PPh₃) | Reagent | C₁₈H₁₅P | 262.29 |

| Iodine (I₂) | Reagent | I₂ | 253.81 |

| Dichloromethane (CH₂Cl₂) | Solvent | CH₂Cl₂ | 84.93 |

Experimental Protocol

The following protocol for the synthesis of this compound is based on established laboratory procedures.[1]

Reaction Scheme:

A schematic overview of the iodination reaction.

Procedure:

-

Preparation of the Reagent Mixture: In a Schlenk tube equipped with a stir bar, add imidazole (2.38 g, 35 mmol) and triphenylphosphine (9.18 g, 35 mmol).

-

Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add dichloromethane (40 mL) to the Schlenk tube.

-

Cooling: Cool the resulting solution to 0 °C using an ice bath.

-

Iodine Addition: Add iodine tablets (8.9 g, 35 mmol) portion-wise to the cooled solution.

-

Starting Material Addition: Dissolve benzyl 3-hydroxyazetidine-1-carboxylate (25 mmol) in dichloromethane (20 mL). Add this solution dropwise to the reaction mixture at 0 °C. The solution will turn brown with the formation of a yellow solid.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification:

-

Add ether to the reaction mixture.

-

Pass the mixture through a pad of silica gel, washing with ether to remove solid byproducts.

-

Concentrate the resulting solution under reduced pressure.

-

Purify the residue by flash chromatography to yield the final product, this compound.[1]

-

Quantitative Data Summary

The following table summarizes the quantitative aspects of the described synthesis.

| Reactant/Reagent | Molar Equivalent | Quantity (mmol) | Mass (g) |

| Benzyl 3-hydroxyazetidine-1-carboxylate | 1.0 | 25 | Not specified, calculated based on mmol |

| Imidazole | 1.4 | 35 | 2.38 |

| Triphenylphosphine (PPh₃) | 1.4 | 35 | 9.18 |

| Iodine (I₂) | 1.4 | 35 | 8.9 |

Logical Workflow of Synthesis

The synthesis of this compound follows a clear and logical progression from the starting material to the final product, as illustrated in the workflow diagram below.

Workflow for the synthesis of this compound.

References

benzyl 3-iodoazetidine-1-carboxylate molecular weight and formula

An In-depth Technical Guide to Benzyl 3-iodoazetidine-1-carboxylate

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Identifiers

This compound is a heterocyclic organic compound.[1][2] It is recognized for its utility as a building block in the synthesis of more complex bioactive molecules.[1] The presence of an iodine atom allows for further chemical modifications, such as cross-coupling reactions, making it a versatile reagent in medicinal chemistry.[1]

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₁₂INO₂ | [1][2][3][4][5] |

| Molecular Weight | 317.12 g/mol | [1][2][3][6] |

| CAS Number | 939759-26-9 | [2][3][5] |

| Boiling Point | 377.5°C at 760 mmHg | [1][2][7] |

| Density | 1.72 g/cm³ (Predicted) | [2] |

| Flash Point | 182.1°C | [2][4] |

| Storage Conditions | Room temperature, or 2-8°C, sealed and dry | [1][2][3][5] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound (also referred to as 1-Cbz-3-iodoazetidine) involves the iodination of the corresponding 3-hydroxy precursor.[2]

Materials:

-

1-Cbz-3-hydroxyazetidine

-

Imidazole

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Silica gel

Procedure: [2]

-

In a Schlenk tube equipped with a stir bar, combine imidazole (1.25 equivalents) and triphenylphosphine (1.25 equivalents).

-

Evacuate the tube and backfill with argon gas (repeat three times).

-

Add anhydrous dichloromethane to dissolve the solids.

-

Cool the resulting solution to 0°C in an ice bath.

-

Add iodine (1.25 equivalents) to the solution in portions.

-

In a separate flask, dissolve 1-Cbz-3-hydroxyazetidine (1 equivalent) in dichloromethane.

-

Add the solution of 1-Cbz-3-hydroxyazetidine dropwise to the iodine-containing mixture at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Upon completion, add diethyl ether to the mixture.

-

Pass the mixture through a pad of silica gel, washing with diethyl ether to remove solid byproducts.

-

Concentrate the resulting solution under reduced pressure.

-

Purify the crude product by flash chromatography to yield the desired this compound.

Diagrams

Caption: Synthesis of this compound.

References

Technical Guide: Stability and Storage of Benzyl 3-iodoazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of benzyl 3-iodoazetidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Introduction

This compound is a heterocyclic building block utilized in the synthesis of bioactive molecules and drug candidates. Its azetidine ring is a structural motif found in various enzyme inhibitors and receptor modulators. The presence of an iodine atom allows for further molecular elaboration through cross-coupling reactions, making it a valuable tool in medicinal chemistry and structure-activity relationship (SAR) studies. Given its reactive nature, understanding the stability and optimal storage conditions is critical to ensure its integrity and performance in synthetic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₂INO₂ |

| Molecular Weight | 317.12 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 377.5 ± 42.0 °C (Predicted) |

| Density | 1.72 ± 0.1 g/cm³ (Predicted) |

| Storage Temperature | 2-8°C |

Stability and Storage

Proper storage and handling are paramount to maintaining the quality and stability of this compound. The recommended storage conditions are summarized in the following table.

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C[1][2] | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen)[3] | Prevents oxidation and reaction with atmospheric moisture. |

| Container | Tightly sealed container[1][3] | Prevents exposure to air and moisture. |

| Moisture | Store in a dry environment, protect from moisture[1][3] | The compound is likely susceptible to hydrolysis. |

| Light | Store in a cool and shaded area[3] | Protects from potential photolytic degradation. |

The benzyl carbamate (Cbz) protecting group can be susceptible to cleavage under acidic or basic conditions, and through hydrogenolysis. The carbon-iodine bond can also be a point of reactivity, particularly in the presence of light or certain metals.

Experimental Protocols: Forced Degradation Study

To comprehensively assess the stability of this compound, a forced degradation study is recommended. Such studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[1][2][3][4][5] The following protocols outline a general approach.

Objective

The primary objectives of a forced degradation study for this compound are:

-

To identify the likely degradation pathways.

-

To elucidate the structure of potential degradation products.

-

To develop and validate a stability-indicating analytical method.

-

To inform on appropriate storage and handling conditions.

General Workflow

Materials and Reagents

-

This compound

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% solution

-

Methanol or other suitable solvent

Stress Conditions

The following table outlines the recommended stress conditions for the forced degradation study. A control sample (protected from stress conditions) should be analyzed at each time point.

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at 60°C for 24 hours. If no degradation is observed, repeat with 1 N HCl. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Heat at 60°C for 24 hours. If no degradation is observed, repeat with 1 N NaOH. |

| Neutral Hydrolysis | Dissolve the compound in water and heat at 60°C for 24 hours. |

| Oxidation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for 24 hours. |

| Photostability | Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be wrapped in aluminum foil. |

| Thermal Degradation | Heat the solid compound at a high temperature (e.g., 80°C) for 24 hours. |

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 nm).

-

Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is highly recommended for the identification of degradation products.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized.

Conclusion

The stability of this compound is crucial for its successful application in research and drug development. Adherence to the recommended storage conditions of refrigeration (2-8°C) in a dry, inert atmosphere is essential. A thorough understanding of its stability profile can be achieved through forced degradation studies, which will aid in the development of robust synthetic procedures and analytical methods. The protocols and information provided in this guide serve as a valuable resource for scientists and researchers working with this important chemical intermediate.

References

- 1. acdlabs.com [acdlabs.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of Benzyl 3-iodoazetidine-1-carboxylate

Introduction

Benzyl 3-iodoazetidine-1-carboxylate (CAS No. 939759-26-9) is a heterocyclic organic intermediate playing a role in the synthesis of more complex molecules, particularly within medicinal chemistry and drug discovery.[1][2] Its azetidine core is a key structural motif in various biologically active compounds. Understanding the solubility of this intermediate is critical for its application in chemical synthesis, enabling appropriate solvent selection for reactions, purification processes like chromatography and recrystallization, and formulation studies.

This technical guide provides a summary of the available solubility information for this compound in common organic solvents, outlines a general experimental protocol for solubility determination, and illustrates key workflows and principles related to solubility.

Solubility Data

This information suggests the compound is soluble in several common organic solvents. A summary of this qualitative data is presented in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent | IUPAC Name | Polarity Index | Solubility | Basis of Inference |

| Dichloromethane (DCM) | Dichloromethane | 3.1 | Soluble | Used as a reaction solvent during its synthesis.[1] |

| Diethyl Ether | Ethoxyethane | 2.8 | Soluble | Used during the workup and purification process.[1] |

| Ethyl Acetate (EtOAc) | Ethyl ethanoate | 4.4 | Likely Soluble | Commonly used as an eluent in flash chromatography for similar compounds. |

| Hexane | Hexane | 0.1 | Likely Sparingly Soluble | Commonly used as an eluent in flash chromatography for similar compounds. |

Note: "Likely Soluble" or "Likely Sparingly Soluble" indicates that while not explicitly stated, the use of these solvents in standard purification techniques for this class of compound suggests this level of solubility.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol for determining the solubility of a solid organic compound can be employed.[3][4][5]

Objective: To determine the solubility of a solid compound in a given solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a shaker/vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial. The excess is crucial to ensure a saturated solution is formed.

-

Pipette a known volume of the selected solvent (e.g., 2.0 mL) into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate (stir or shake) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature bath for a short time (e.g., 1-2 hours) to let undissolved solids settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately pass the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility based on the mass of the residue and the volume of the solvent.

-

-

Chromatographic Analysis (Preferred Method):

-

Accurately dilute the filtered saturated solution with a known volume of the solvent.

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or GC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

-

Data Reporting:

-

Express solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L), and specify the temperature at which the measurement was made.

-

Visualizations: Workflows and Influencing Factors

To further aid researchers, the following diagrams illustrate a typical workflow for solubility testing and the key factors that influence the solubility of a compound.

Caption: Experimental workflow for quantitative solubility determination.

Caption: Key factors influencing the solubility of a compound.

Conclusion

While specific quantitative solubility data for this compound remains unpublished in readily accessible literature, qualitative inferences from synthetic procedures indicate its solubility in common polar aprotic solvents like dichloromethane and diethyl ether. For projects requiring precise solubility values, the generalized experimental protocol provided in this guide serves as a robust starting point. Researchers should consider the fundamental principles of "like dissolves like," temperature, and molecular structure when selecting solvents for synthesis, purification, or formulation involving this compound.

References

physical appearance and characteristics of benzyl 3-iodoazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of benzyl 3-iodoazetidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The information is compiled from various chemical suppliers and databases to assist researchers in its handling, application, and characterization.

Core Physical and Chemical Properties

This compound is a heterocyclic organic compound utilized in the development of complex bioactive molecules.[1][2] Its azetidine ring is a valuable structural motif in medicinal chemistry.[2] The presence of an iodine atom allows for further functionalization through cross-coupling reactions, making it a versatile building block in structure-activity relationship (SAR) studies.[2]

Data Summary

The quantitative data for this compound are summarized in the table below. It is important to note that some of the physical properties, such as boiling point and density, are predicted values.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂INO₂ | [1][2][5] |

| Molecular Weight | 317.12 g/mol | [1][2][5] |

| CAS Number | 939759-26-9 | [1][5] |

| Physical Appearance | Information not available | |

| Melting Point | Information not available | |

| Boiling Point | 377.5°C at 760 mmHg (Predicted) | [1][3][4] |

| Density | 1.72 g/cm³ (Predicted) | [3][4] |

| Refractive Index | 1.642 | [3] |

| Flash Point | 182.1°C | [3] |

| Purity | Typically ≥97% | [1] |

| Solubility | Soluble in dichloromethane and diethyl ether | [3] |

| Storage Conditions | 2-8°C, sealed, dry, and in a dark place | [1][4][6] |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound from its precursor, benzyl 3-hydroxyazetidine-1-carboxylate. This procedure is based on a standard iodination reaction.[3]

Materials and Reagents:

-

Benzyl 3-hydroxyazetidine-1-carboxylate (1 equivalent)

-

Imidazole (1.4 equivalents)

-

Triphenylphosphine (PPh₃) (1.4 equivalents)

-

Iodine (I₂) tablets (1.4 equivalents)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Silica gel for flash chromatography

Experimental Procedure:

-

Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add imidazole (1.4 eq) and triphenylphosphine (1.4 eq).

-

Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add dry dichloromethane to the Schlenk tube.

-

Cooling: Cool the resulting solution to 0°C using an ice bath.

-

Iodine Addition: Add iodine tablets (1.4 eq) to the cooled solution in portions. The solution will turn brown with the formation of a yellow solid.[3]

-

Addition of Starting Material: Dissolve benzyl 3-hydroxyazetidine-1-carboxylate (1 eq) in dichloromethane and add it dropwise to the reaction mixture at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup:

-

Add diethyl ether to the reaction mixture.

-

Pass the mixture through a pad of silica gel, washing with diethyl ether to remove solid byproducts.

-

Concentrate the resulting solution under reduced pressure.

-

-

Purification: Purify the residue by flash chromatography to yield the final product, this compound.[3]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of Benzyl 3-Iodoazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic substitution reactions of benzyl 3-iodoazetidine-1-carboxylate, a key intermediate in the synthesis of diverse 3-substituted azetidines for pharmaceutical and medicinal chemistry research. The azetidine scaffold is a privileged structural motif in drug discovery, and the ability to introduce a variety of functional groups at the 3-position allows for the systematic exploration of structure-activity relationships (SAR).

Introduction

This compound is a versatile building block for the introduction of nitrogen, oxygen, sulfur, and carbon-based nucleophiles at the C3 position of the azetidine ring. The electron-withdrawing carbobenzyloxy (Cbz) protecting group activates the C-I bond towards nucleophilic attack, while the iodo group serves as an excellent leaving group. These reactions typically proceed via an SN2 mechanism, leading to inversion of stereochemistry if a chiral center is present. The following sections detail the reaction conditions and expected outcomes for various classes of nucleophiles.

General Reaction Scheme

The nucleophilic substitution reaction of this compound proceeds as follows:

Caption: General nucleophilic substitution reaction.

Reactions with N-Nucleophiles

Nitrogen nucleophiles, such as primary and secondary amines, readily displace the iodide to form 3-aminoazetidine derivatives. These products are valuable intermediates for the synthesis of compounds with diverse biological activities.

Table 1: Reaction of this compound with Nitrogen Nucleophiles

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |

| 2 | Morpholine | Et₃N | THF | 65 | 16 | 92 |

| 3 | Sodium Azide | N/A | DMF | 50 | 8 | 95 |

Experimental Protocol: Synthesis of Benzyl 3-(benzylamino)azetidine-1-carboxylate

-

To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) is added benzylamine (1.2 mmol) and potassium carbonate (2.0 mmol).

-

The reaction mixture is stirred at 80 °C for 12 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate (20 mL) and water (20 mL).

-

The organic layer is separated, washed with brine (15 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Reactions with O-Nucleophiles

Oxygen nucleophiles, such as alkoxides and phenoxides, can be used to synthesize 3-alkoxy and 3-aryloxy azetidine derivatives. These reactions often require a strong base to generate the nucleophile in situ.

Table 2: Reaction of this compound with Oxygen Nucleophiles

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Sodium Methoxide | N/A | Methanol | 65 | 10 | 78 |

| 2 | Phenol | NaH | THF | 60 | 18 | 72 |

| 3 | Sodium Phenoxide | N/A | DMF | 80 | 12 | 80 |

Experimental Protocol: Synthesis of Benzyl 3-methoxyazetidine-1-carboxylate

-

To a solution of this compound (1.0 mmol) in methanol (10 mL) is added sodium methoxide (1.5 mmol).

-

The reaction mixture is heated to reflux at 65 °C for 10 hours.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (15 mL).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by flash chromatography (eluent: hexane/ethyl acetate gradient) to yield the title compound.

Reactions with S-Nucleophiles

Sulfur nucleophiles, such as thiols and thiolates, are highly effective in displacing the iodide from the azetidine ring, leading to the formation of 3-thioazetidine derivatives.

Table 3: Reaction of this compound with Sulfur Nucleophiles

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | K₂CO₃ | Acetonitrile | 60 | 6 | 90 |

| 2 | Sodium thiophenoxide | N/A | DMF | 25 | 4 | 95 |

| 3 | Potassium thioacetate | N/A | Acetone | 50 | 8 | 88 |

Experimental Protocol: Synthesis of Benzyl 3-(phenylthio)azetidine-1-carboxylate[1]

-

To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) is added sodium thiophenoxide (1.2 mmol).

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is quenched by the addition of water (15 mL) and extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 3-(phenylthio)azetidine derivative.

Reactions with C-Nucleophiles

Carbon-carbon bond formation at the 3-position of the azetidine ring can be achieved using soft carbon nucleophiles like organocuprates (Gilman reagents). These reactions are generally less facile than those with heteroatom nucleophiles and require careful optimization of reaction conditions.

Table 4: Reaction of this compound with Carbon Nucleophiles

| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Lithium dimethylcuprate | THF | -78 to 0 | 6 | 65 |

| 2 | Diethyl malonate | NaH | DMF | 80 | 24 |

Experimental Protocol: Synthesis of Benzyl 3-methylazetidine-1-carboxylate

-

In a flame-dried, two-necked round-bottom flask under an argon atmosphere, copper(I) iodide (1.1 mmol) is suspended in anhydrous tetrahydrofuran (THF) (10 mL) and cooled to -78 °C.

-

Methyllithium (2.2 mmol, 1.6 M in diethyl ether) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to form a solution of lithium dimethylcuprate.

-

A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the Gilman reagent.

-

The reaction mixture is allowed to slowly warm to 0 °C and stirred for 6 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL).

-

The mixture is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The crude product is purified by flash chromatography to give the 3-methylazetidine derivative.

Experimental Workflow Diagram

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the synthesis of a variety of 3-substituted azetidine derivatives from this compound. These methods are robust and can be adapted for a wide range of nucleophiles, making this a valuable tool for the generation of compound libraries for drug discovery and development. Researchers should note that reaction conditions may require optimization depending on the specific nucleophile used.

Application Notes and Protocols for Suzuki Coupling of N-Cbz-3-iodoazetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a key structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates. The synthesis of 3-arylazetidines via palladium-catalyzed cross-coupling reactions is a powerful strategy for accessing novel chemical matter in drug discovery programs. Among these methods, the Suzuki-Miyaura coupling offers a versatile and robust approach for forming carbon-carbon bonds between N-protected 3-iodoazetidines and a wide array of aryl and heteroaryl boronic acids.

These application notes provide detailed protocols and reaction conditions for the Suzuki coupling of N-Cbz-3-iodoazetidine, a common intermediate in the synthesis of complex molecules. The information presented is intended to serve as a practical guide for researchers in academic and industrial settings.

Data Presentation: Reaction Conditions and Yields

While specific data for the Suzuki coupling of N-Cbz-3-iodoazetidine is not extensively tabulated in the literature, valuable insights can be drawn from analogous cross-coupling reactions. The following table summarizes the results from a Hiyama cross-coupling of N-Boc-3-iodoazetidine with various arylsilanes, which serves as a close proxy for the expected reactivity in a Suzuki coupling.[1][2] Generally, electron-withdrawing protecting groups on the azetidine nitrogen have been found to enhance reaction yields.[2]

| Entry | Aryl Coupling Partner | Product | Yield (%) |

| 1 | Phenyl | N-Boc-3-phenylazetidine | 88 |

| 2 | 4-Methylphenyl | N-Boc-3-(4-methylphenyl)azetidine | 85 |

| 3 | 4-Methoxyphenyl | N-Boc-3-(4-methoxyphenyl)azetidine | 82 |

| 4 | 4-Fluorophenyl | N-Boc-3-(4-fluorophenyl)azetidine | 75 |

| 5 | 4-Chlorophenyl | N-Boc-3-(4-chlorophenyl)azetidine | 78 |

| 6 | 4-(Trifluoromethyl)phenyl | N-Boc-3-(4-(trifluoromethyl)phenyl)azetidine | 65 |

| 7 | 3-Methoxyphenyl | N-Boc-3-(3-methoxyphenyl)azetidine | 80 |

| 8 | 2-Methylphenyl | N-Boc-3-(2-methylphenyl)azetidine | 70 |

| 9 | 1-Naphthyl | N-Boc-3-(1-naphthyl)azetidine | 68 |

| 10 | 2-Thienyl | N-Boc-3-(2-thienyl)azetidine | 55 |

Data adapted from a Hiyama cross-coupling protocol, which is expected to show similar trends to Suzuki coupling.[1][2]

Experimental Protocols

The following is a detailed protocol for the Suzuki-Miyaura coupling of N-Cbz-3-iodoazetidine with a generic arylboronic acid. This protocol is adapted from established procedures for similar N-protected 3-iodoazetidines.

Protocol 1: General Conditions for Suzuki-Miyaura Coupling

Materials:

-

N-Cbz-3-iodoazetidine

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

-

Potassium phosphate (K₃PO₄, 3 equivalents)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vessel, add N-Cbz-3-iodoazetidine (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

-

Stir the reaction mixture vigorously at 80-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-Cbz-3-arylazetidine.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of N-Cbz-3-iodoazetidine.

Caption: Experimental workflow for the Suzuki coupling of N-Cbz-3-iodoazetidine.

References

Synthesis of 3-Substituted Azetidines Utilizing Benzyl 3-Iodoazetidine-1-carboxylate: A Detailed Guide for Researchers

Application Note

The azetidine scaffold is a valuable structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties. Among the various synthetic routes to functionalized azetidines, the use of benzyl 3-iodoazetidine-1-carboxylate as a key intermediate offers a versatile and efficient platform for introducing a wide range of substituents at the 3-position. This document provides detailed protocols and application notes for the synthesis of 3-substituted azetidines via nucleophilic substitution and palladium-catalyzed cross-coupling reactions, targeting researchers, scientists, and professionals in drug development.

This compound serves as an excellent electrophile due to the good leaving group ability of the iodide atom. This allows for facile displacement by various nucleophiles and participation in cross-coupling reactions, providing access to a diverse array of 3-amino, 3-thio, 3-alkoxy, and 3-aryl/alkynyl azetidine derivatives. The benzyl carbamate protecting group offers stability during these transformations and can be readily removed under standard hydrogenolysis conditions.

Synthesis of the Starting Material: this compound

The precursor, this compound, is typically synthesized from its corresponding 3-hydroxy derivative. This two-step process involves the activation of the hydroxyl group followed by nucleophilic displacement with iodide.

Experimental Protocol: Preparation of this compound

Step 1: Tosylation of Benzyl 3-hydroxyazetidine-1-carboxylate

-

To a solution of benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield benzyl 3-(tosyloxy)azetidine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Iodination

-

Dissolve the crude benzyl 3-(tosyloxy)azetidine-1-carboxylate (1.0 eq.) in acetone (0.2 M).

-

Add sodium iodide (3.0 eq.) and stir the mixture at reflux for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a stable solid.

Nucleophilic Substitution Reactions

The iodide at the 3-position of the azetidine ring is readily displaced by a variety of nucleophiles, enabling the synthesis of diverse 3-substituted azetidines.

Synthesis of 3-Azidoazetidines

The introduction of an azide group provides a versatile handle for further functionalization, such as reduction to an amine or participation in click chemistry.

-

Dissolve this compound (1.0 eq.) in dimethylformamide (DMF, 0.5 M).

-

Add sodium azide (1.5 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude benzyl 3-azidoazetidine-1-carboxylate is often of sufficient purity for subsequent steps, or it can be purified by flash chromatography.

| Reactant | Nucleophile | Solvent | Temperature | Time | Yield (%) |

| This compound | Sodium Azide | DMF | Room Temp. | 12-24 h | >90 (crude) |

Table 1: Representative data for the synthesis of benzyl 3-azidoazetidine-1-carboxylate.

Synthesis of 3-Aminoazetidines

Direct displacement of the iodide with amines provides a straightforward route to 3-aminoazetidine derivatives.

-

To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile (0.2 M), add the desired primary or secondary amine (2.0-3.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by flash column chromatography.

| Amine Nucleophile | Product | Yield (%) |

| Aniline | Benzyl 3-(phenylamino)azetidine-1-carboxylate | 75-85 |

| Morpholine | Benzyl 3-morpholinoazetidine-1-carboxylate | 80-90 |

| Benzylamine | Benzyl 3-(benzylamino)azetidine-1-carboxylate | 70-80 |

Table 2: Expected yields for the synthesis of various 3-aminoazetidine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C bonds and the introduction of aryl and alkynyl moieties.

Hiyama Cross-Coupling for the Synthesis of 3-Arylazetidines

The Hiyama coupling provides a reliable method for the synthesis of 3-arylazetidines from arylsilanes.[1][2][3]

-

To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 eq.), Pd(OAc)₂ (0.1 eq.), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.15 eq.).

-

Add anhydrous 1,4-dioxane (0.1 M), followed by triethoxy(phenyl)silane (2.0 eq.) and TBAF (1M in THF, 3.0 eq.).

-

Stir the reaction mixture at 80 °C for 12 hours.

-

Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to afford benzyl 3-phenylazetidine-1-carboxylate.

| Arylsilane | Product | Yield (%)[2] |

| Triethoxy(phenyl)silane | Benzyl 3-phenylazetidine-1-carboxylate | 88 |

| Triethoxy(4-methoxyphenyl)silane | Benzyl 3-(4-methoxyphenyl)azetidine-1-carboxylate | 85 |

| Triethoxy(4-chlorophenyl)silane | Benzyl 3-(4-chlorophenyl)azetidine-1-carboxylate | 75 |

| Triethoxy(thiophen-2-yl)silane | Benzyl 3-(thiophen-2-yl)azetidine-1-carboxylate | 62 |

Table 3: Yields for the Hiyama cross-coupling of this compound with various arylsilanes.[2]

Visualizing the Synthetic Pathways

To better illustrate the synthetic strategies discussed, the following diagrams outline the key reaction workflows.

References

- 1. Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines [organic-chemistry.org]

- 3. figshare.com [figshare.com]

Application Notes and Protocols: Incorporation of Benzyl 3-iodoazetidine-1-carboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of benzyl 3-iodoazetidine-1-carboxylate as a unique building block in solid-phase peptide synthesis (SPPS). The incorporation of this azetidine-containing moiety introduces a constrained, non-natural amino acid analogue into peptide sequences, offering a valuable tool for modifying peptide conformation and stability. Furthermore, the iodo-substituent serves as a versatile handle for post-synthetic modifications via cross-coupling reactions, enabling the synthesis of diverse peptide conjugates and peptidomimetics.

The protocols outlined below are based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy. The benzyl carbamate (Cbz or Z) protecting group on the azetidine nitrogen is compatible with standard Fmoc-SPPS conditions and is generally stable during the final trifluoroacetic acid (TFA) cleavage from the resin.[1][2][3][4][5] This allows for the selective deprotection of side-chain protecting groups while leaving the Cbz group intact, if desired for further solution-phase chemistry. Alternatively, the Cbz group can be removed post-cleavage via hydrogenolysis.[1][6][7]

Core Applications:

-

Conformational Constraint: The rigid four-membered azetidine ring can induce specific turns and folds in the peptide backbone, which can be beneficial for enhancing binding affinity and biological activity.

-

Metabolic Stability: The introduction of non-natural building blocks like azetidine can increase resistance to proteolytic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics.

-

Post-Synthetic Modification: The 3-iodo substituent provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of diverse functional groups such as aryl, heteroaryl, or alkynyl moieties. This is particularly useful for structure-activity relationship (SAR) studies and the development of peptide-drug conjugates.

Data Presentation: Quantitative Parameters for Synthesis

The following tables provide recommended quantitative parameters for the successful incorporation of this compound and subsequent peptide elongation.

Table 1: Recommended Reagent Excess and Reaction Times for SPPS

| Step | Reagent/Parameter | Recommended Excess (relative to resin capacity) | Typical Reaction Time |

| Fmoc Deprotection | 20% Piperidine in DMF | N/A | 2 x 10 min |

| Amino Acid Coupling | Fmoc-Amino Acid | 3 - 5 eq | 1 - 2 h |

| Coupling Reagent (e.g., HATU, HBTU) | 2.9 - 4.5 eq | 1 - 2 h | |

| Base (e.g., DIPEA, Collidine) | 6 - 9 eq | 1 - 2 h | |

| Capping (Optional) | Acetic Anhydride/DIPEA in DMF | 10 eq | 15 - 30 min |

| Final Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | N/A | 2 - 4 h |

Table 2: Illustrative Coupling Efficiencies for Azetidine Building Block

Due to the potential for steric hindrance, a double coupling strategy is recommended for the incorporation of this compound to ensure high efficiency. The following are representative coupling efficiencies for challenging amino acid incorporations.

| Coupling Attempt | Coupling Method | Monitoring Method | Expected Efficiency |

| First Coupling | Standard HATU/DIPEA | Kaiser Test | 85 - 95% |

| Second Coupling (Recoupling) | Standard HATU/DIPEA | Kaiser Test | >99.5% |

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol describes the manual solid-phase synthesis of a peptide incorporating the target azetidine building block using Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin for peptide acids or amides)

-

This compound

-

Standard Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Place the resin in the SPPS reaction vessel and swell in DMF for at least 30 minutes. Drain the DMF.

-

Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 10 minutes. Drain the solution. Repeat this step once more. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-